molecular formula C13H14F3N3OS B2657973 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide CAS No. 625376-37-6

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide

Cat. No.: B2657973
CAS No.: 625376-37-6
M. Wt: 317.33
InChI Key: YQJRZQOLWUQRES-UHFFFAOYSA-N
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Description

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide is a complex organic compound featuring a pyridine ring substituted with tert-butyl, cyano, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the thioacetamide moiety. Industrial production methods may involve optimizing these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, though detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with cyano and trifluoromethyl groups. Compared to these, 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide is unique due to the presence of the thioacetamide moiety, which can confer additional reactivity and binding properties. Examples of similar compounds include:

Properties

IUPAC Name

2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3OS/c1-12(2,3)9-4-8(13(14,15)16)7(5-17)11(19-9)21-6-10(18)20/h4H,6H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJRZQOLWUQRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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